molecular formula C25H33Cl2N5O7 B2725522 Astin B CAS No. 151201-76-2

Astin B

Cat. No.: B2725522
CAS No.: 151201-76-2
M. Wt: 586.47
InChI Key: DQILVZOWLYBPKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Astin B, a cyclic pentapeptide isolated from Aster tataricus, primarily targets human hepatic L-02 cells . The compound’s hepatotoxic effects are primarily mediated by apoptosis in a mitochondria/caspase-dependent manner .

Mode of Action

This compound provokes oxidative stress-associated inflammation in hepatocytes . This is evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) . Furthermore, the mitochondria-dependent apoptosis is evidenced by the depolarization of the mitochondrial membrane potential, the release of cytochrome c into cytosol, the increased ratio of Bax/Bcl-2, and the increased activities of caspases-9 and -3 .

Biochemical Pathways

The biochemical pathways affected by this compound involve oxidative stress and inflammation, as well as apoptosis and autophagy . This compound increases ROS levels and reduces GSH contents, leading to oxidative stress . It also enhances the phosphorylation of JNK, contributing to inflammation . In terms of apoptosis, this compound causes the depolarization of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, an increased Bax/Bcl-2 ratio, and increased activities of caspases-9 and -3 . This compound also induces autophagy in L-02 cells, characterized by increased LC3-II and decreased p62 expression .

Result of Action

The result of this compound’s action is primarily hepatotoxicity, both in vitro and in vivo . Hepatic injury is primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . Interestingly, this compound treatment also induces autophagy in L-02 cells, which is a protective mechanism used to protect cells from apoptosis .

Action Environment

It is known that this compound is orally active , suggesting that it is stable in the gastrointestinal environment

Preparation Methods

Astin B is typically isolated from Aster tataricus through a toxicity-guided isolation method. The process involves extracting the herb with suitable solvents, followed by chromatographic separation to purify the compound

Chemical Reactions Analysis

Astin B undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidative agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Astin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Astin B is structurally similar to cyclochlorotine, a hepatotoxic mycotoxin . Other similar compounds include:

    Cyclochlorotine: Known for its hepatotoxic effects, similar to this compound.

    Astin A and Astin C: Other members of the astin family, which share similar structural features and biological activities.

This compound stands out due to its potent ability to induce both apoptosis and autophagy, making it a unique compound for research in cell death mechanisms and potential therapeutic applications .

Properties

IUPAC Name

17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILVZOWLYBPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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